1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol
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Overview
Description
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining an indoline moiety with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol typically involves the reaction of indoline derivatives with pyridine-based intermediates. One common method includes the nucleophilic substitution reaction where indoline reacts with a halogenated pyridine derivative under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indoline and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate, or chromium trioxide in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogenated reagents, bases like NaOH or K2CO3, and solvents like DMSO or acetonitrile.
Major Products: The major products formed from these reactions include various substituted indoline and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to bind to NMDA receptors, thereby modulating the excitotoxicity associated with ischemic stroke . Additionally, its antioxidant properties help in reducing oxidative stress in neuronal cells.
Comparison with Similar Compounds
Benzimidazole-1,2,3-triazole-indoline derivatives: Known for their antimicrobial and α-glucosidase inhibition properties.
1H-indol-5-ylamine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives: Used in photochromic applications due to their reversible color-changing properties.
Uniqueness: 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol stands out due to its combined indoline and pyridine structure, which imparts unique chemical reactivity and biological activity. Its ability to interact with NMDA receptors and its potential use in neuroprotection make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C16H18N2O |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-11-9-16(17-10-14(11)12(2)19)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10,12,19H,7-8H2,1-2H3 |
InChI Key |
JYSKSXRYSNUFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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